α-Methylamino-1-hydroxy Valerophenone
α-Methylamino-1-hydroxy Valerophenone
Pentedrone (Item No. 11011) is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
1422513-91-4
VCID:
VC0151108
InChI:
InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
SMILES:
CCCC(C(C1=CC=CC=C1)O)NC.Cl
Molecular Formula:
C12H20ClNO
Molecular Weight:
229.748
α-Methylamino-1-hydroxy Valerophenone
CAS No.: 1422513-91-4
Reference Standards
VCID: VC0151108
Molecular Formula: C12H20ClNO
Molecular Weight: 229.748
CAS No. | 1422513-91-4 |
---|---|
Product Name | α-Methylamino-1-hydroxy Valerophenone |
Molecular Formula | C12H20ClNO |
Molecular Weight | 229.748 |
IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1 |
Standard InChIKey | DBMBOQURAYUHGJ-LYCTWNKOSA-N |
SMILES | CCCC(C(C1=CC=CC=C1)O)NC.Cl |
Appearance | Assay:≥95%A crystalline solid |
Description | Pentedrone (Item No. 11011) is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes. |
Synonyms | (αS)-rel-α-[(1R)-1-(Methylamino)butyl]benzenemethanol Hydrochloride (1:1); (1R,2S)-2-(Methylamino)-1-phenylpentan-1-ol Hydrochloride |
PubChem Compound | 137699771 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume